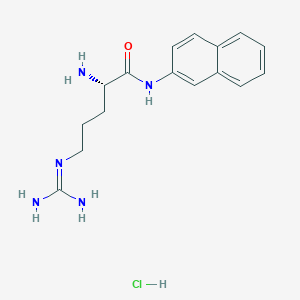

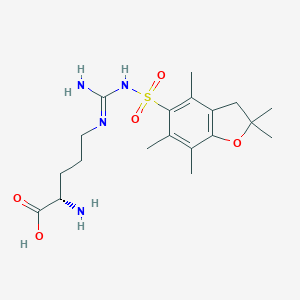

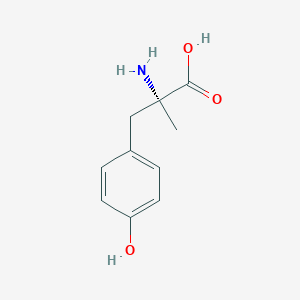

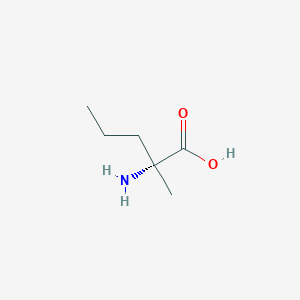

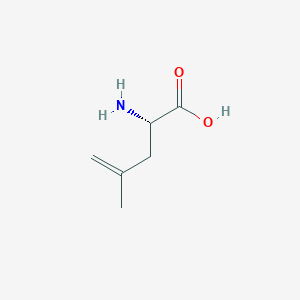

(2S)-2-amino-4-methyl-4-pentenoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S)-2-amino-4-methyl-4-pentenoic acid, also known as (2S)-AMPA, is an amino acid derivative that is used in various scientific research applications. It is a potent agonist of the AMPA receptor, a type of ionotropic glutamate receptor. The AMPA receptor has been studied extensively in neuroscience and is involved in a wide range of physiological processes, including learning and memory, pain perception, and synaptic plasticity. As such, (2S)-AMPA has become an important tool for studying the role of the AMPA receptor in various physiological processes.

Scientific Research Applications

Toxicology and Environmental Impact

A scientometric review by Zuanazzi et al. (2020) emphasizes the importance of understanding the toxicological profile of chemicals like 2,4-D, a chlorophenoxyacetic acid herbicide, highlighting the necessity for research on the toxicity and environmental impact of various compounds, which could be analogous to studies necessary for (2S)-2-amino-4-methyl-4-pentenoic acid (Zuanazzi, Ghisi, & Oliveira, 2020).

Peptide Analysis and Structure

Schreier et al. (2012) review the applications of TOAC, a spin label amino acid, in peptide studies, including its use in analyzing peptide secondary structure and dynamics through various spectroscopic methods. This reflects the potential of specific amino acids in advancing our understanding of peptides and proteins, suggesting a framework that could apply to the study of this compound in a similar context (Schreier et al., 2012).

Biochemical Applications

The metabolism and toxicity of 2-methylpropene (Cornet & Rogiers, 1997) provide an example of how the metabolic pathways and toxicological profiles of compounds are critical for both environmental and health-related studies. Such research underscores the importance of understanding the biochemical pathways and potential toxic effects of various compounds, including amino acids (Cornet & Rogiers, 1997).

Mechanism of Action

Target of Action

It is known that leucine, a closely related compound, interacts with the mtorc1 signaling pathway . This pathway plays a crucial role in regulating protein synthesis and cell growth .

Mode of Action

Leucine is known to stimulate protein synthesis by activating the mTORC1 signaling pathway . The co-ingestion of carbohydrates and essential amino acids enhances Leucine’s anabolic effects .

Biochemical Pathways

Leucine, a similar compound, is known to modulate the mtor cell signaling pathway . This pathway is crucial for protein synthesis and muscle growth .

Pharmacokinetics

It is known that the compound is soluble in dmf , which could potentially influence its bioavailability.

Result of Action

Leucine, a similar compound, has been shown to promote muscle growth and metabolic health in animals and humans .

Action Environment

It is known that the compound should be stored at temperatures below -15°c , suggesting that temperature could influence its stability.

properties

IUPAC Name |

(2S)-2-amino-4-methylpent-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-4(2)3-5(7)6(8)9/h5H,1,3,7H2,2H3,(H,8,9)/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABWDKROPVYJBH-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426469 |

Source

|

| Record name | (2S)-2-amino-4-methyl-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87392-13-0 |

Source

|

| Record name | (2S)-2-amino-4-methyl-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of (2S)-2-amino-4-methyl-4-pentenoic acid in the production of luminmide?

A1: this compound is a non-proteinogenic amino acid that serves as a building block in the biosynthesis of luminmide. Luminmide is a cyclic nonribosomal peptide produced by certain bacteria. While the exact biological function of luminmide is still under investigation, it belongs to a class of molecules known for their diverse biological activities, including antimicrobial and anticancer properties. The study by [] investigated the incorporation of this compound, alongside other natural and synthetic analogs, into luminmide by engineered E.coli to understand the flexibility of the biosynthetic pathway and potentially generate novel luminmide derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.